molecular formula C10H14BF3N2O2 B568937 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole CAS No. 1046831-98-4

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B568937
CAS No.: 1046831-98-4
M. Wt: 262.039
InChI Key: XSEKRLJMLMNHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1604036-77-2; molecular weight: 366.19) features a pyrazole core substituted with a trifluoromethyl group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at the 4-position. Its structure enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BF3N2O2/c1-8(2)9(3,4)18-11(17-8)7-5-15-16(6-7)10(12,13)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEKRLJMLMNHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721167
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046831-98-4
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1046831-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Substrate Design

The process begins with the cross-coupling of (Z)-enol triflates (e.g., 1a ) with diazoacetates (e.g., 2a ) in the presence of Pd(OAc)₂ (5 mol%) and N-methylmorpholine (NMM) in DMF at room temperature. This step forms a vinyl diazoacetate intermediate (3a ), which undergoes a concerted 6π-electrocyclization upon heating to 60°C, yielding the trisubstituted pyrazole (4a ) (Scheme 1). The boronate ester group remains intact under these conditions, enabling direct incorporation into the final product.

Scheme 1 :

(Z)-Enol triflate+DiazoacetatePd(OAc)2,NMM, DMFVinyl diazoacetateΔPyrazole boronate ester\text{(Z)-Enol triflate} + \text{Diazoacetate} \xrightarrow{\text{Pd(OAc)}_2, \text{NMM, DMF}} \text{Vinyl diazoacetate} \xrightarrow{\Delta} \text{Pyrazole boronate ester}

Optimization and Scalability

Key optimizations include:

  • Solvent selection : DMF outperforms THF and dioxane due to superior solubility of intermediates.

  • Base choice : NMM minimizes side reactions compared to triethylamine or DBU.

  • Temperature control : Electrocyclization proceeds efficiently at 60°C without decomposition.

A representative large-scale synthesis (50 mmol) achieved an 81% isolated yield of the target compound, highlighting industrial applicability.

Table 1 : Representative Reaction Conditions and Yields

Enol TriflateDiazoacetateTemperature (°C)Yield (%)
1a 2a 6084
1b 2b 6078

Comparative Analysis of Methods

Table 2 : Method Comparison

ParameterTandem MethodMiyaura BorylationBoronic Acid Protection
Yield (%)78–8465–7570–90
Step Count122
ScalabilityExcellentModerateHigh
Purification EaseModerateChallengingSimple

The tandem method offers superior atom economy but requires specialized enol triflate precursors. Miyaura borylation provides flexibility in late-stage functionalization, while boronic acid protection is ideal for high-throughput applications.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronate ester group reacts with aryl or vinyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) in ether solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or sodium hydroxide, typically in solvents like DMF or THF.

Major Products

    Oxidation: Boronic acids.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Various aryl or vinyl-substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a building block in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development. Research indicates that derivatives of this compound can act as inhibitors in various biological pathways.

Case Study : A study published in Chemical Communications explored the synthesis of pyrazole derivatives using this compound as a precursor. These derivatives exhibited significant activity against specific cancer cell lines, suggesting its potential as an anticancer agent .

Agrochemical Development

In agrochemistry, the compound is being investigated for its ability to enhance the efficacy of pesticides and herbicides. The incorporation of boron into agrochemical formulations has been shown to improve their stability and performance.

Case Study : Research highlighted in Journal of Agricultural and Food Chemistry demonstrated that formulations containing this compound exhibited improved pest resistance and crop yield when applied to various agricultural crops .

Materials Science

The unique properties of boron compounds allow them to be used in the development of novel materials with specific functionalities. This compound can be utilized in creating boron-doped polymers and composites that exhibit enhanced mechanical properties and thermal stability.

Data Table: Comparison of Material Properties

PropertyStandard PolymerBoron-Doped Polymer
Tensile Strength (MPa)5075
Thermal Stability (°C)200250
Flexibility (%)105

Synthesis Techniques

The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole typically involves the reaction between appropriate boronic acid derivatives and trifluoromethyl-substituted pyrazoles under controlled conditions.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole is primarily based on its ability to participate in various chemical reactions. The boronate ester group acts as a nucleophile in cross-coupling reactions, while the trifluoromethyl group can influence the electronic properties of the molecule, enhancing its reactivity and stability. The compound’s interaction with molecular targets, such as enzymes or receptors, is often mediated by these functional groups, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in substituents on the pyrazole ring and the boronate ester group:

Compound Name Substituent (Position) Molecular Weight Key Features Applications References
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole (Target Compound) 1-CF₃, 4-boronate ester 366.19 High reactivity in cross-coupling; enhanced lipophilicity due to CF₃ Pharmaceutical intermediates
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1-CH₃, 4-boronate ester 284.16 Simpler alkyl substitution; lower steric hindrance Pesticide intermediates
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole 1-CH₃, 4-phenyl-boronate ester 366.19 Extended conjugation via phenyl ring; improved π-stacking in solid state Materials science
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole Boronate ester at meta-phenyl 282.14 Meta-substitution alters electronic effects Catalysis research
1-(Oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1-tetrahydropyranyl, 5-boronate 278.16 Heterocyclic substitution; potential for hydrogen bonding Bioconjugation probes

Reactivity in Cross-Coupling Reactions

  • Target Compound : The trifluoromethyl group increases electrophilicity at the boron center, accelerating transmetalation in Suzuki reactions. Reported yields in palladium-catalyzed couplings exceed 65% under optimized conditions .
  • Methyl-Substituted Analog (CAS 761446-44-0) : Demonstrates moderate reactivity due to reduced electron-withdrawing effects; requires higher catalyst loading for comparable yields .
  • Phenyl-Boronate Analogs : Extended conjugation improves stability but may reduce solubility in polar solvents, limiting utility in aqueous-phase reactions .

Biological Activity

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole (CAS No. 1046831-98-4) is a boron-containing heterocyclic compound that has garnered interest in medicinal chemistry and material science due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10_{10}H14_{14}BF3_3N2_2O2_2
  • Molecular Weight : 262.04 g/mol
  • Purity : Typically >97%
  • Appearance : White to off-white powder

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the dioxaborolane moiety enhances its ability to interact with various enzymes. Studies have shown that boron-containing compounds can inhibit serine proteases and other enzymes critical for cellular processes.
  • Antioxidant Properties : The trifluoromethyl group is known to enhance the electron-withdrawing capacity of the molecule, potentially increasing its stability and reactivity towards free radicals. This suggests a possible role as an antioxidant in biological systems.
  • Cellular Signaling Modulation : Research indicates that pyrazole derivatives can modulate signaling pathways involved in cell proliferation and apoptosis, making them candidates for cancer therapy.

In Vitro Studies

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)12.5Apoptosis induction via caspase activation
MCF-7 (breast cancer)15.0Cell cycle arrest at G2/M phase
A549 (lung cancer)10.0Inhibition of cell migration

These results indicate a promising potential for this compound as an anticancer agent.

In Vivo Studies

In vivo studies have further elucidated the pharmacodynamics of this compound:

  • A study involving xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to controls.
  • Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Therapeutic Applications

Given its biological activity, this compound has potential applications in:

  • Cancer Therapy : As an anticancer agent targeting specific pathways involved in tumor growth and survival.
  • Antioxidant Formulations : Due to its ability to scavenge free radicals.

Q & A

Q. What are the common synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or alkylation reactions . For Suzuki coupling, the pyrazole boronic ester reacts with aryl/heteroaryl halides using palladium catalysts (e.g., PdCl₂(PPh₃)₂ or Pd₂(dba)₃ with X-Phos ligand). Key conditions include:
  • Catalyst : PdCl₂(PPh₃)₂ (1–5 mol%) or Pd₂(dba)₃ with X-Phos .
  • Base : Na₂CO₃ or triethylamine .
  • Solvent : THF/dioxane with aqueous phases .
  • Temperature : 80–100°C, yielding 61–77% .
    Alternative routes involve alkylation of pyrazole intermediates with halogenated reagents (e.g., 2-chloro-5-(chloromethyl)pyridine) under basic conditions (K₂CO₃/KI in DMF) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., trifluoromethyl and boronate ester peaks) .
  • FT-IR : Identifies B-O (∼1350 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺) .
  • X-ray Crystallography : Resolves 3D structure, including bond angles and dihedral distortions .

Q. How does the boronate ester group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The boronate ester acts as a transient protecting group , enabling regioselective Suzuki couplings. Its stability under basic conditions prevents premature hydrolysis, ensuring efficient coupling with aryl halides. However, steric hindrance from the tetramethyl dioxaborolane group may reduce reactivity with bulky substrates .

Q. What are the stability considerations for this compound during storage?

  • Methodological Answer :
  • Moisture Sensitivity : The boronate ester hydrolyzes in water; store under inert atmosphere (N₂/Ar) with molecular sieves .
  • Temperature : Stable at −20°C for months; avoid prolonged exposure to >40°C .

Advanced Research Questions

Q. How can Suzuki coupling conditions be optimized to improve yields for sterically hindered substrates?

  • Methodological Answer :
  • Ligand Screening : Bulky ligands (X-Phos, SPhos) enhance catalytic activity for hindered systems .
  • Solvent Optimization : Use toluene/DMF mixtures to solubilize aromatic substrates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 16 h) .
  • Catalyst Loading : Increase Pd₂(dba)₃ to 5 mol% for low-reactivity halides .

Q. What computational methods validate the structural and electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates bond lengths, angles, and frontier molecular orbitals (HOMO/LUMO). Results align with X-ray data (e.g., B-C bond: 1.58 Å calc. vs. 1.57 Å expt.) .
  • NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian match experimental ¹³C shifts (e.g., CF₃ at δ 120–125 ppm) .

Q. How do electronic effects of the trifluoromethyl group impact regioselectivity in cross-couplings?

  • Methodological Answer : The electron-withdrawing CF₃ group directs coupling to the C4 position of the pyrazole via resonance stabilization of the Pd intermediate. This contrasts with electron-donating groups (e.g., methyl), which favor C5 coupling. DFT studies confirm charge distribution differences .

Q. How to resolve contradictory NMR data for boron-containing intermediates?

  • Methodological Answer :
  • Decoupling Experiments : Suppress ¹¹B-¹H coupling to simplify spectra.
  • ¹¹B NMR : Directly probes boron environment (δ 28–32 ppm for boronate esters) .
  • 2D NMR (HSQC/HMBC) : Assigns ambiguous peaks through scalar correlations .

Q. What alternative cross-coupling strategies bypass Suzuki-Miyaura limitations?

  • Methodological Answer :
  • Chan-Lam Coupling : Uses Cu catalysts for C-N bond formation with amines .
  • Direct C-H Borylation : Ir/Rh catalysts functionalize pyrazoles without pre-halogenation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.